ethyl 5-(furan-2-yl)-2,7-dimethyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(furan-2-yl)-2,7-dimethyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the furan ring and the pyrano[2,3-d]pyrimidine core makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(furan-2-yl)-2,7-dimethyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid such as p-toluenesulfonic acid (PTSA) and carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the pyrano[2,3-d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Ethyl 5-(furan-2-yl)-2,7-dimethyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(furan-2-yl)-2,7-dimethyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with different substituents on the furan ring and the pyrimidine core.
Ethyl 2,7-dimethyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylate: This compound lacks the furan ring, making it less complex but still biologically active.
Uniqueness: Ethyl 5-(furan-2-yl)-2,7-dimethyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of both the furan ring and the pyrano[2,3-d]pyrimidine core
Properties
Molecular Formula |
C16H16N2O5 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
ethyl 5-(furan-2-yl)-2,7-dimethyl-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H16N2O5/c1-4-21-16(20)11-8(2)23-15-13(14(19)17-9(3)18-15)12(11)10-6-5-7-22-10/h5-7,12H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
PUMWZFWDFQULAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CO3)C(=O)NC(=N2)C)C |
Origin of Product |
United States |
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